molecular formula C27H16Cl2N2O3 B11090682 4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B11090682
M. Wt: 487.3 g/mol
InChI Key: JGQXWMRGSWOQQS-XDHOZWIPSA-N
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Description

4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyano group, and a dichlorophenyl group

Preparation Methods

The synthesis of 4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene-1-carboxylate: This can be achieved through the esterification of naphthalene-1-carboxylic acid with an appropriate alcohol.

    Introduction of the cyano group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide.

    Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction using 3,5-dichloroaniline.

    Final coupling: The final step involves coupling the intermediate with the naphthalene-1-carboxylate under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the dichlorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C27H16Cl2N2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H16Cl2N2O3/c28-20-13-21(29)15-22(14-20)31-26(32)19(16-30)12-17-8-10-23(11-9-17)34-27(33)25-7-3-5-18-4-1-2-6-24(18)25/h1-15H,(H,31,32)/b19-12+

InChI Key

JGQXWMRGSWOQQS-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C(=O)NC4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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